REACTION_CXSMILES
|
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[CH:7]1([CH2:12]CC(O)=O)[CH2:11][CH2:10][CH2:9][CH2:8]1>C(Cl)Cl>[CH:7]1([CH2:12][CH2:1][C:2]([Cl:4])=[O:3])[CH2:11][CH2:10][CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)CCC(=O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated at reduced pressure
|
Type
|
ADDITION
|
Details
|
rediluted with 25 ml of methylene chloride
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)CCC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |